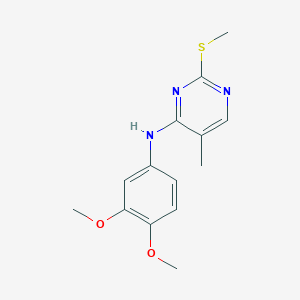

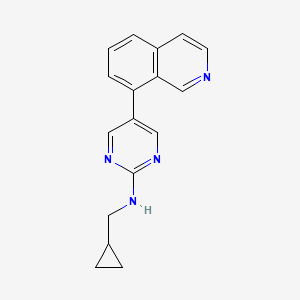

N-(3,4-dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3,4-dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine” is a chemical compound that has been synthesized and studied for its potential biological activities . It has been designed as a new inhibitor of CLK1 and DYRK1A kinases .

Synthesis Analysis

The compound was synthesized via a Dimroth rearrangement . The exact synthesis process is not available in the search results, but it’s likely to involve a series of chemical reactions starting from arylamines .Molecular Structure Analysis

The complete crystal structure of the compound was established by a single-crystal X-ray diffraction . The crystal is orthorhombic, space group Pca2 1 .Chemical Reactions Analysis

The compound was synthesized via a Dimroth rearrangement . The exact chemical reactions involved in the synthesis are not available in the search results.Physical And Chemical Properties Analysis

The compound has a molecular formula of C14H15N5O2 and a molecular weight of 285.3 . Other physical and chemical properties such as boiling point, density, and pKa are predicted to be 512.9±45.0 °C, 1.360±0.06 g/cm3, and 10.90±0.10 respectively .Aplicaciones Científicas De Investigación

- N-(3,4-dimethoxyphenyl)-pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine selectively inhibits CLK1 and DYRK1A kinases with IC50 values of 3.4 μM and 2.9 μM, respectively .

- The crystal is orthorhombic, space group Pca2₁, with dimensions of 0.10 × 0.10 × 0.01 mm .

- This structural information contributes to the database of benzo[b]thieno[3,2-d]pyrimidine-containing compounds .

Kinase Inhibition

Crystal Structure Determination

Mechanism of Action

Mecanismo De Acción

Target of Action

The compound N-(3,4-dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine primarily targets CLK1 and DYRK1A kinases . These kinases are part of the Ser/Thr kinases family, which includes CDK5, GSK3, DYRK1A, CLK1, and CK1 . They play a crucial role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .

Mode of Action

The compound interacts with its targets, CLK1 and DYRK1A kinases, by inhibiting their activity . This inhibition is achieved through the compound’s binding interactions with the active sites of these kinases . The compound shows interesting selectivity towards CLK1 and DYRK1A kinases .

Biochemical Pathways

The inhibition of CLK1 and DYRK1A kinases affects various biochemical pathways. These kinases are implicated in numerous regulation processes, especially in Alzheimer’s disease

Result of Action

The primary result of the compound’s action is the inhibition of CLK1 and DYRK1A kinases . This inhibition could potentially lead to therapeutic benefits in diseases where these kinases play a significant role, such as cancer, neurodegenerative disorders, and cardiovascular diseases .

Propiedades

IUPAC Name |

N-(3,4-dimethoxyphenyl)-5-methyl-2-methylsulfanylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-9-8-15-14(20-4)17-13(9)16-10-5-6-11(18-2)12(7-10)19-3/h5-8H,1-4H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEJFLZBMVXQNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1NC2=CC(=C(C=C2)OC)OC)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B6442432.png)

![N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442435.png)

![N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442442.png)

![4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442457.png)

![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6442482.png)

![3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}(methyl)amino)-1??,2-benzothiazole-1,1-dione](/img/structure/B6442484.png)

![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6442504.png)

![4,5-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442520.png)

![6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine](/img/structure/B6442527.png)

![4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442534.png)